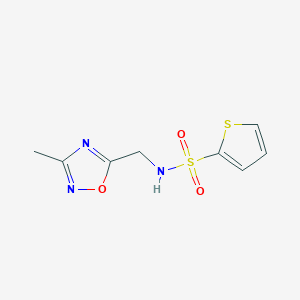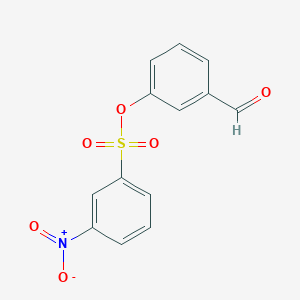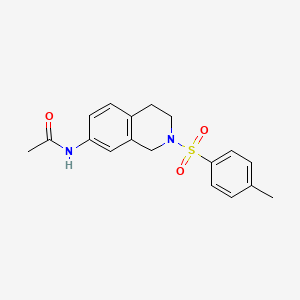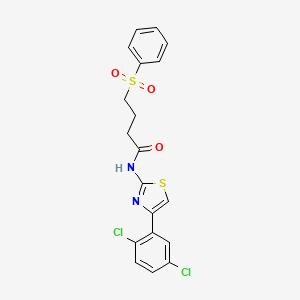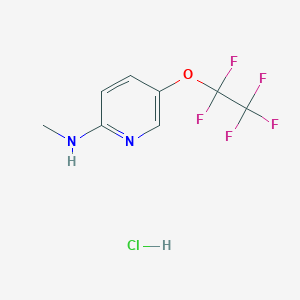![molecular formula C14H20N2O3 B2610236 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2380041-59-6](/img/structure/B2610236.png)
2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or receptors in the body, leading to its therapeutic effects. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone have been studied extensively. The compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been shown to induce cell death in cancer cells by activating specific pathways involved in apoptosis. Additionally, the compound has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various fields. The compound has been shown to have neuroprotective, anti-cancer, and immunomodulatory effects, making it a promising candidate for further research. However, one of the limitations of using the compound is its low yield during the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for research on 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone. One area of research is to further investigate the compound's mechanism of action and identify specific targets that it interacts with in the body. Another area of research is to explore the compound's potential therapeutic applications in other fields, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on improving the synthesis method to increase the yield of the compound and make it more accessible for experiments.
In conclusion, 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using the compound in lab experiments, there are several future directions for research that could further our understanding of its therapeutic potential.
合成法
The synthesis of 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the reaction of 4-pyridinemethanol with 3-(piperidin-1-yl)propan-1-ol in the presence of methanesulfonic acid as a catalyst. The reaction is carried out at a temperature of 60°C for 24 hours, followed by purification using column chromatography. The yield of the compound is typically around 50%.
科学的研究の応用
2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been studied as a potential anti-cancer agent, as it can induce cell death in cancer cells. Additionally, the compound has been shown to modulate immune responses and can be used as an immunomodulatory agent.
特性
IUPAC Name |
2-methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-14(17)16-8-2-3-12(9-16)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHSYATQKBCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2610154.png)
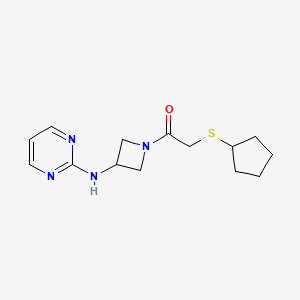
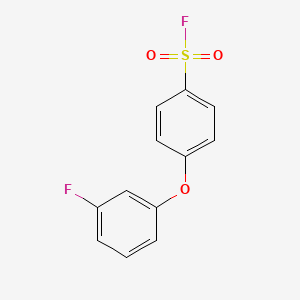
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
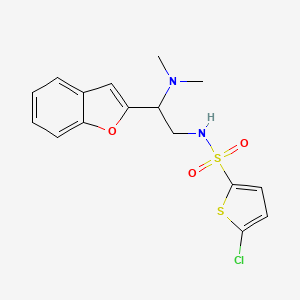
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)

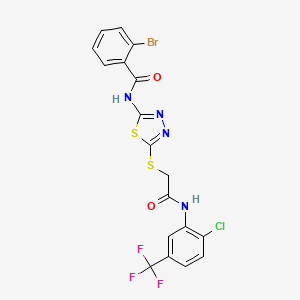
![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)
